Vindolicine
Description
Contextualization within the Monoterpenoid Indole (B1671886) Alkaloid (MIA) Family
Vindolicine belongs to the extensive and structurally diverse family of monoterpenoid indole alkaloids (MIAs). nih.govnih.gov This class of natural products is biosynthesized in a variety of plant species, with the Apocynaceae family, to which Catharanthus roseus belongs, being a particularly rich source. nih.govresearchgate.net MIAs are characterized by a common biosynthetic origin, typically involving the coupling of tryptamine (B22526) and secologanin (B1681713). The plant C. roseus is a veritable chemical factory, producing over 130 different terpenoid indole alkaloids (TIAs), a major subgroup of MIAs. nih.govtaylorandfrancis.com
The significance of this family is underscored by the potent pharmacological activities exhibited by many of its members. microbiologyjournal.org For instance, the dimeric MIAs vinblastine (B1199706) and vincristine (B1662923), which are formed by the coupling of the monomeric precursors catharanthine (B190766) and vindoline (B23647), are indispensable drugs in cancer chemotherapy. nih.govmdpi.com this compound is situated within this chemical landscape, sharing structural motifs with other important alkaloids isolated from C. roseus. nih.govtaylorandfrancis.com
Historical Nomenclature and Structural Discrepancies of this compound
The history of this compound is marked by initial confusion regarding its precise chemical structure, leading to conflicting early reports. This ambiguity centered on whether the isolated substance was a single monomeric unit or a more complex dimeric structure.
In 1961, Svoboda and colleagues reported the isolation of a minor constituent from Vinca (B1221190) rosea L. (now Catharanthus roseus) which they named "this compound". chemicalbook.com Their initial characterization described a compound with specific physical properties, including a dimorphic melting point and a characteristic ultraviolet absorption spectrum. chemicalbook.com The initial understanding or proposal for the structure, based on the techniques available at the time, differed from what is now accepted.
Later research and advancements in analytical techniques, such as X-ray crystallography and advanced NMR spectroscopy, clarified the true structure of this compound. nih.govsemanticscholar.org The modern and accepted understanding is that this compound is a dimeric alkaloid. mdpi.com Specifically, it is a bisindole, meaning it is composed of two vindoline units linked together. nih.govmdpi.com The currently accepted chemical formula for this compound is C₅₁H₆₄N₄O₁₂, reflecting its dimeric nature. chemicalbook.comnih.gov This structure consists of two vindoline moieties connected by a methylene (B1212753) bridge. chemicalbook.com This corrected dimeric structure is the result of reactions involving vindoline with agents like formaldehyde (B43269). nih.govsemanticscholar.org
Table 1: Comparison of Proposed this compound Structures
| Feature | Svoboda's Initial Description (Implied Monomer) | Modern Understanding (Dimeric) |
|---|---|---|
| General Structure | Understood as a single alkaloid unit. | A bisindole molecule composed of two vindoline units. mdpi.com |
| Molecular Formula | Not explicitly a monomer, but the name was assigned to a single isolated constituent. | C₅₁H₆₄N₄O₁₂ chemicalbook.comnih.gov |
| Key Structural Feature | N/A | Two vindoline units linked by a methylene bridge. chemicalbook.com |
| Confirmation Method | Initial isolation and basic spectral data (e.g., UV). chemicalbook.com | Advanced NMR and X-ray crystallography. nih.govsemanticscholar.org |
Significance of this compound in Natural Product Chemistry
The importance of this compound in the field of natural product chemistry is multifaceted. Historically, the journey to determine its correct structure highlights the evolution of analytical chemistry and the challenges in characterizing complex natural molecules.
Synthetically, this compound is part of a broader exploration into the chemical reactivity of its parent monomer, vindoline. nih.govmdpi.com Vindoline itself is a crucial and abundant precursor in the biosynthesis and semi-synthesis of the anticancer drugs vinblastine and vincristine. nih.gov Research into creating this compound and its derivatives through reactions of vindoline with various electrophiles helps to map the reactivity of the vindoline nucleus, particularly its highly nucleophilic C-10 position. nih.govmdpi.com This understanding is valuable for developing new synthetic methodologies and creating novel alkaloid analogues with potentially useful biological activities. nih.govnih.gov
Structure
2D Structure
Properties
CAS No. |
1362-14-7 |
|---|---|
Molecular Formula |
C7H3ClF3NO4S |
Molecular Weight |
925.1 g/mol |
IUPAC Name |
methyl 11-acetyloxy-4-[(11-acetyloxy-12-ethyl-10-hydroxy-5-methoxy-10-methoxycarbonyl-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5,13-tetraen-4-yl)methyl]-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5,13-tetraene-10-carboxylate |
InChI |
InChI=1S/C51H64N4O12/c1-11-46-15-13-19-54-21-17-48(38(46)54)32-24-30(36(62-7)26-34(32)52(5)40(48)50(60,44(58)64-9)42(46)66-28(3)56)23-31-25-33-35(27-37(31)63-8)53(6)41-49(33)18-22-55-20-14-16-47(12-2,39(49)55)43(67-29(4)57)51(41,61)45(59)65-10/h13-16,24-27,38-43,60-61H,11-12,17-23H2,1-10H3 |
InChI Key |
GTYHMLPTHUKXMG-UHFFFAOYSA-N |
SMILES |
CCC12C=CCN3C1C4(CC3)C(C(C2OC(=O)C)(C(=O)OC)O)N(C5=C4C=C(C(=C5)OC)CC6=CC7=C(C=C6OC)N(C8C79CCN1C9C(C=CC1)(C(C8(C(=O)OC)O)OC(=O)C)CC)C)C |
Canonical SMILES |
CCC12C=CCN3C1C4(CC3)C(C(C2OC(=O)C)(C(=O)OC)O)N(C5=C4C=C(C(=C5)OC)CC6=CC7=C(C=C6OC)N(C8C79CCN1C9C(C=CC1)(C(C8(C(=O)OC)O)OC(=O)C)CC)C)C |
Synonyms |
vindolicine |
Origin of Product |
United States |
Structural Elucidation Methodologies
Application of Advanced Spectroscopic Techniques
Spectroscopic methods are paramount in identifying and characterizing organic compounds, providing detailed information about their atomic connectivity, functional groups, and spatial arrangement.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in elucidating the structure of vindolicine, offering detailed insights into its molecular framework.
1D and 2D NMR Experiments (e.g., ¹H, ¹³C, HSQC, HMBC, COSY)
¹H and ¹³C NMR spectroscopy provide fundamental data on the number and types of protons and carbons, respectively, within a molecule. For this compound, the presence of a symmetry axis, formed by the methylene (B1212753) bridge connecting the two vindoline (B23647) moieties at their C-10 positions, significantly simplifies its NMR spectra. This symmetry results in a single set of signals for the vindoline parts and a distinct singlet for the bridging methylene group semanticscholar.orgnih.gov. Studies have reported a singlet at δ 3.70 ppm for the methylene group in the ¹H NMR spectrum, with its corresponding ¹³C NMR signal appearing at δ 30.2 ppm semanticscholar.org.
Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for establishing connectivity between atoms. HSQC correlates protons directly bonded to carbons, while HMBC reveals longer-range correlations (two or three bonds) between protons and carbons. These experiments are vital for confirming the proposed structure and assigning specific signals to their respective atomic positions, especially in complex molecules like vindoline derivatives researchgate.netmdpi.com. For instance, HSQC has been used to assign aromatic proton signals in related vindoline trimers, aiding in structural confirmation researchgate.net. In cases where symmetry is absent or less pronounced, such as in some substituted vindoline derivatives or oligomers, NMR spectra can display multiple sets of signals, indicating non-equivalent vindoline moieties researchgate.netcitedrive.com.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is indispensable for determining the molecular weight of a compound and providing clues about its structure through fragmentation patterns. Electrospray Ionization (ESI) and tandem mass spectrometry (MS/MS) are particularly useful for analyzing polar and thermally labile compounds like alkaloids nih.gov.
For this compound, MS techniques have confirmed its molecular formula and mass. For example, its exact mass has been computed as 924.45207349 Da nih.gov. In ESI-MS/MS, specific fragment ions can be generated by dissociating the molecular ion, offering insights into the molecule's substructures nih.gov. While specific fragmentation pathways for this compound are not detailed in the provided snippets, MS is a standard tool for identifying alkaloids in complex plant extracts and confirming their structures, often in conjunction with chromatographic methods like High-Performance Liquid Chromatography (HPLC) nih.govnotulaebotanicae.romdpi.com. Gas Chromatography-Mass Spectrometry (GC-MS) has also been employed for analyzing indole (B1671886) alkaloids from Catharanthus roseus, identifying compounds like vindoline notulaebotanicae.ro.
X-ray Crystallography for Definitive Structural Assignment of this compound and Related Congeners
X-ray crystallography is considered the gold standard for definitively determining the three-dimensional structure of crystalline compounds, providing unambiguous information about bond lengths, bond angles, and atomic positions, including absolute stereochemistry nih.gov.
For this compound, X-ray crystallography has been employed to confirm its structure, including the integrity of the two vindoline moieties linked by a methylene bridge semanticscholar.orgresearchgate.netscilit.com. The technique has provided visual confirmation of the molecule's non-planar aromatic rings and the spatial separation between dimethyl groups, with a reported separation of 3 Å . X-ray analysis has also been used to confirm the structures of related compounds synthesized from vindoline, such as 10-formyl vindoline and derivatives formed from reactions with acetone (B3395972) researchgate.netcitedrive.com. The low-temperature X-ray analysis of this compound was performed using a diffractometer with specific radiation and cooling devices, followed by data processing for structural refinement researchgate.net.
Complementary Analytical Strategies in Alkaloid Structure Confirmation
Beyond the primary spectroscopic and crystallographic methods, other analytical strategies can complement the structural elucidation process for alkaloids. These might include:
Infrared (IR) Spectroscopy: IR spectroscopy identifies functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavelengths. For instance, IR bands associated with hydroxyl, carbonyl, and aromatic groups would be expected in this compound's spectrum researchgate.netpsu.edu.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can provide information about the presence of conjugated systems and chromophores within a molecule. Some vindoline derivatives, like vindolicinone, exhibit extended UV-dye properties .
High-Performance Countercurrent Chromatography (HPCCC): Coupled with mass spectrometry (LC-ESI-MS), HPCCC is a powerful technique for isolating and purifying alkaloids from complex natural matrices, facilitating subsequent structural analysis mdpi.com.
Comparison with known compounds: Structural assignments are often confirmed by comparing spectroscopic data (NMR, MS) with those of previously characterized, related compounds, such as vindoline itself researchgate.netmdpi.comresearchgate.net.
These complementary techniques, used in conjunction with NMR and MS, provide a robust framework for confirming the structure and purity of complex natural products like this compound.
Biosynthesis and Metabolic Engineering of Vindoline Precursors
Overview of Terpenoid Indole (B1671886) Alkaloid (TIA) Biosynthesis in Catharanthus roseus
The biosynthesis of TIAs in C. roseus is a complex, multi-step process involving over 30 enzymatic reactions, drawing precursors from both the shikimate pathway (for the indole moiety) and the terpenoid (isoprenoid) pathway (for the secologanin (B1681713) moiety) hep.com.cnnih.govd-nb.infofrontiersin.orgnih.gov. The central intermediate for all TIAs is strictosidine (B192452), formed by the condensation of tryptamine (B22526) and secologanin, catalyzed by strictosidine synthase (STR) hep.com.cnnih.govontosight.ai. From strictosidine, the pathway branches to produce various monoterpenoid indole alkaloids (MIAs), including catharanthine (B190766) and vindoline (B23647), which then couple to form the dimeric anticancer drugs vinblastine (B1199706) and vincristine (B1662923) nih.govnih.govmdpi.com.
C. roseus also produces other pharmacologically relevant alkaloids, such as ajmalicine, serpentine (B99607), yohimbine, and vindolicine mdpi.comresearchgate.net. This compound, in particular, has been noted for its potential use in the development of antidiabetic therapeutics mdpi.comresearchgate.netnanobioletters.com. While the primary focus of much research is on the vindoline pathway leading to vinblastine and vincristine, understanding the production of related compounds like this compound is also of interest. Chemical synthesis of this compound has been achieved through the reaction of vindoline with formaldehyde (B43269) and trimethyl orthoformate, indicating its close chemical relationship to vindoline nih.gov.
Enzymatic Steps in Vindoline Biosynthesis and Regulatory Mechanisms
The conversion of tabersonine (B1681870) to vindoline represents a significant branch of the TIA pathway, involving a series of enzymatic modifications. The elucidation and characterization of these enzymes are critical for understanding and manipulating the pathway.
The pathway from tabersonine to vindoline is well-established and involves seven enzymatic steps, each catalyzed by specific enzymes. These enzymes have been identified and characterized, providing targets for metabolic engineering efforts.
| Enzyme Name | Abbreviation | Reaction Catalyzed | Key References |
| Tabersonine 16-hydroxylase | T16H | Hydroxylation of tabersonine at the C16 position | researchgate.netnih.govnih.govcapes.gov.brmountainscholar.orgoup.comresearchgate.netuniprot.org |
| 16-hydroxytabersonine 16-O-methyltransferase | 16OMT | Methylation of 16-hydroxytabersonine at the C16-hydroxyl group | researchgate.netnih.govnih.govcapes.gov.broup.comuniprot.orgnih.govmdpi.com |
| Tabersonine 3-oxygenase | T3O | Oxygenation of 16-methoxytabersonine at the C3 position | nih.govuniprot.org |
| Tabersonine 3-reductase | T3R | Reduction of the intermediate formed by T3O | nih.govuniprot.org |
| N-methyltransferase | NMT | Methylation step in the pathway | nih.gov |
| Desacetoxyvindoline 4-hydroxylase | D4H | Hydroxylation of desacetoxyvindoline at the C4 position | researchgate.netnih.govnih.govcapes.gov.brresearchgate.netnih.govmdpi.com |
| Deacetylvindoline-4-O-acetyltransferase | DAT | Acetylation of deacetylvindoline (B137571) at the C4-hydroxyl group to form vindoline | researchgate.netnih.govnih.govcapes.gov.brresearchgate.netnih.govmdpi.com |
The pathway also involves cytochrome P450 monooxygenases (CYPs) and cytochrome P450 reductases (CPRs) nih.gov. For instance, CYP71D1V2 (T3O) catalyzes the monooxygenation of 16-methoxytabersonine uniprot.org. The regulation of these enzymes and their corresponding genes is influenced by various factors, including light and specific transcription factors like CrGATA1, which plays a role in light-induced vindoline biosynthesis oup.comfrontiersin.org. Elicitors such as chitooligosaccharides have also been shown to enhance the expression of key genes in the TIA pathway, including those involved in vindoline synthesis, leading to increased alkaloid accumulation mdpi.comnih.gov.
The biosynthesis of TIAs, including vindoline, is compartmentalized within C. roseus cells, with different enzymes localized in specific organelles and cell types. This spatial organization is crucial for the efficient progression of the pathway nih.govresearchgate.netnih.govcapes.gov.broup.com.
Cytoplasm: Tryptophan decarboxylase (TDC) and strictosidine synthase (STR) are found in the cytoplasm, catalyzing early steps of the TIA pathway oup.comnih.govnih.gov. 16-hydroxytabersonine 16-O-methyltransferase (16OMT) also exhibits cytoplasmic localization and homodimerizes researchgate.netnih.govcapes.gov.br.
Chloroplasts: S-Adenosyl-l-methionine: 16-methoxy-2,3-dihydro-3-hydroxytabersonine-N-methyltransferase (16OMT) has been localized to chloroplasts, specifically associated with thylakoids oup.comnih.govnih.gov.
Endoplasmic Reticulum (ER): Tabersonine 16-hydroxylase (T16H) is anchored to the ER membrane, with its catalytic domain likely facing the ER lumen researchgate.netnih.govcapes.gov.br.
Nucleocytoplasmic Compartment: The enzymes desacetoxyvindoline-4-hydroxylase (D4H) and deacetylvindoline-4-O-acetyltransferase (DAT) operate as monomers within the nucleocytoplasmic compartment, capable of passive diffusion into the nucleus researchgate.netnih.govcapes.gov.br.
Intermediates are translocated between these compartments to facilitate the sequential enzymatic reactions, highlighting the intricate cellular coordination required for vindoline biosynthesis researchgate.netnih.govcapes.gov.broup.com. Vindoline itself is primarily produced in the cytosol of specialized laticifer and idioblast cells and subsequently transported into the vacuole for accumulation researchgate.net.
Metabolic Engineering for Enhanced Production of Vindoline and its Biosynthetic Intermediates
The low natural abundance of vinblastine and vincristine in C. roseus, coupled with the complexity of their chemical synthesis, has driven efforts in metabolic engineering to establish alternative production systems, particularly in heterologous hosts like Saccharomyces cerevisiae (baker's yeast) nih.govnih.govnih.gov. These efforts aim to enhance the production of vindoline and its precursors.
Reconstituting the complex TIA pathway, including the steps leading to vindoline, in microbial cell factories presents significant challenges due to the number of enzymes and the requirement for specific subcellular localization nih.govresearchgate.netnih.govnih.gov. However, considerable progress has been made in engineering S. cerevisiae for the de novo biosynthesis of vindoline and catharanthine.
Key strategies employed include:
Pathway Reconstruction: Integrating genes encoding the necessary enzymes from C. roseus into the yeast genome.
Optimization of Enzyme Expression: Tuning gene copy numbers and promoter strengths to balance pathway flux.
Enzyme Pairing: Ensuring efficient electron transfer for cytochrome P450 enzymes by pairing them with appropriate reductases (CPRs) nih.gov.
Cofactor Supply Enhancement: Engineering central metabolism to increase the availability of essential cofactors like NADPH and S-adenosylmethionine (SAM) nih.govbiorxiv.org.
Microenvironment Engineering: Modifying cellular compartments or protein localization to optimize enzyme function nih.gov.
Through these multi-level engineering approaches, researchers have achieved notable production titers. For instance, engineered yeast strains have produced vindoline from tabersonine at titers as high as approximately 16.5 mg/L, a significant increase compared to earlier attempts nih.gov. Other studies have reported the production of catharanthine and vindoline in yeast at titers of 527.1 µg/L and 305.1 µg/L, respectively nih.govmdpi.com. These advancements represent crucial steps towards the sustainable, large-scale production of these valuable compounds.
Beyond heterologous expression, genetic manipulation within C. roseus itself, or optimization of precursor flux in engineered systems, is vital for increasing vindoline precursor accumulation.
Strategies include:
Overexpression of Key Genes: Increasing the expression of rate-limiting enzymes, such as tabersonine 16-hydroxylase (T16H) and 16-O-methyltransferase (16OMT), has been shown to enhance the accumulation of vindoline pathway intermediates mountainscholar.org.
Pathway Balancing: Optimizing the relative expression levels of pathway enzymes to prevent the accumulation of toxic intermediates or the diversion of flux to unwanted byproducts. For example, tuning the gene copy ratio of T16H2 and T3O in yeast can influence the synthesis of vindoline precursors mdpi.comresearchgate.net.
Transcriptional Regulation: Identifying and manipulating transcription factors that regulate the expression of TIA biosynthetic genes. For example, the GATA transcription factor CrGATA1 regulates light-induced vindoline biosynthesis oup.com. The transcription factor CR1 has been shown to negatively regulate the synthesis of vindoline and serpentine frontiersin.org.
Elicitor Treatment: Applying biotic or abiotic elicitors, such as chitooligosaccharides or methyl jasmonate, can induce defense responses in C. roseus plants, leading to the upregulation of TIA biosynthetic genes and increased production of vindoline and catharanthine mdpi.comnih.gov.
These genetic and physiological manipulation strategies are essential for improving the efficiency and yield of vindoline and its precursors, paving the way for more sustainable and cost-effective production of these critical compounds.
List of Compounds Mentioned:
this compound
Vindoline
Catharanthine
Vinblastine
Vincristine
Strictosidine
Tabersonine
Secologanin
Tryptamine
16-hydroxytabersonine
16-methoxytabersonine
Deacetylvindoline
Desacetoxyvindoline
O-acetylstemmadenine
Ajmalicine
Serpentine
Yohimbine
Chemical Synthesis and Derivatization Strategies for Vindolicine and Analogues
Design and Synthesis of Novel Vindoline-Derived Conjugates and Derivatives
Functionalization at Specific Positions of the Vindoline (B23647) Scaffold (e.g., N-substitution, C-10, C-17)
The vindoline scaffold offers several sites for chemical modification, with positions C-10 and C-17 being particularly amenable to functionalization mdpi.comresearchgate.netresearchgate.net. These modifications often involve the introduction of linkers that can then be used to conjugate other pharmacophores.
C-17 Functionalization: Modifications at the C-17 position commonly involve O-acylation. For instance, 17-desacetylvindoline can be O-acylated with reagents like 4-bromobutyric acid to introduce a linker at this position, yielding 17-(4-bromobutanoyloxy)vindoline nih.govmdpi.com. This brominated derivative serves as a precursor for subsequent coupling reactions. Alternatively, succinic anhydride (B1165640) can be used to form a hemisuccinate derivative at C-17 mdpi.com.
C-10 Functionalization: The C-10 position can also be functionalized. For example, chloroacetyl chloride can be used to create a chloroacetamido derivative at C-10, which then acts as a site for further substitution reactions mdpi.comresearchgate.netresearchgate.net. Research has also explored the introduction of halogens at C-15 via reaction with N-bromosuccinimide or N-iodosuccinimide, facilitating palladium-catalyzed cross-coupling reactions at this position nih.govresearchgate.net.
N-Substitution: While less detailed in the provided snippets regarding specific derivatization strategies directly on the vindoline nitrogen for vindolicine analogues, modifications to the nitrogen atom are a common strategy in medicinal chemistry for altering pharmacokinetic properties and biological activity researchgate.net.
Conjugation with Diverse Chemical Moieties (e.g., piperazine (B1678402), amino acids, triazoles)
The functionalized vindoline scaffold serves as a platform for conjugating various chemical moieties to create hybrid molecules with potentially enhanced or altered biological activities.
Piperazine Conjugates: A significant area of research involves conjugating vindoline derivatives with piperazine and its N-substituted analogues. These conjugates have demonstrated notable antiproliferative effects against various human tumor cell lines mdpi.comnih.govresearchgate.net. For instance, coupling piperazine derivatives to the C-17 position of vindoline via linkers derived from 4-bromobutyric acid or succinic anhydride has yielded potent compounds. Specifically, conjugates with [4-(trifluoromethyl)benzyl]piperazine and 1-bis(4-fluorophenyl)methyl piperazine at position 17 showed high efficacy against breast cancer (MDA-MB-468) and non-small cell lung cancer (HOP-92) cell lines, respectively mdpi.comnih.govresearchgate.netresearchgate.net. Piperazine itself is recognized as a privileged structure in drug discovery, often imparting beneficial pharmacokinetic properties mdpi.com.
Amino Acid Conjugates: Vindoline has also been conjugated with amino acid esters, such as L- and D-tryptophan methyl esters, to create hybrid molecules nih.govresearchgate.netresearchgate.netmdpi.com. These conjugates, sometimes linked via succinic anhydride, have shown significant antiproliferative effects. For example, compounds derived from the conjugation of vindoline with tryptophan methyl esters via a succinate (B1194679) linker exhibited potent activity against cancer cell lines, with some derivatives proving more effective than vinblastine (B1199706) sulfate (B86663) on certain cell lines nih.govmdpi.com. The advantage of linking with amino acids, particularly when bound to carrier peptides like octaarginine, is the potential for direct entry into cancer cells, enabling more targeted therapy nih.govresearchgate.net.
Triazole Conjugates: The 1,2,3-triazole moiety, known for its favorable properties in drug discovery, has also been incorporated into vindoline derivatives mdpi.commdpi.com. For example, a 1,2,3-triazole derivative was synthesized by coupling a propargyloxybutanoic acid linker to 17-desacetylvindoline, followed by a copper-catalyzed click reaction with 4-fluorobenzyl-azide mdpi.com. However, studies suggest that while triazole moieties were explored, they did not consistently improve the efficacy of vindoline compared to other conjugations nih.govmdpi.com.
Table 1: Examples of Vindoline Conjugates and Their Reported Efficacy
| Compound Description | Conjugated Moiety | Position of Conjugation | Linker Type | Reported Efficacy Metric (Example) | Reference(s) |
| Vindoline-piperazine conjugate | [4-(trifluoromethyl)benzyl]piperazine | C-17 | 4-bromobutyric acid | GI50 = 1.00 μM (MDA-MB-468) | mdpi.comnih.govresearchgate.netresearchgate.net |
| Vindoline-piperazine conjugate | 1-bis(4-fluorophenyl)methyl piperazine | C-17 | 4-bromobutyric acid | GI50 = 1.35 μM (HOP-92) | mdpi.comnih.govresearchgate.netresearchgate.net |
| Vindoline conjugate | L-tryptophan methyl ester | C-10 (via amino) | Succinic anhydride | IC50 = 6.01 μM (SiHa) | nih.govmdpi.com |
| Vindoline conjugate | D-tryptophan methyl ester | C-17 (via O-acylation) | Succinic anhydride | IC50 = 12.29 μM (SiHa) | nih.govmdpi.com |
| Vindoline conjugate | Piperazine | C-17 | 4-bromobutyric acid | IC50 = 2.85 μM (SiHa) | nih.govmdpi.com |
| Vindoline derivative coupled to 4-fluorobenzyl-azide | 1,2,3-triazole | C-17 | Propargyloxybutanoic acid | Not specified for efficacy improvement | mdpi.com |
Broader Perspectives on Total Synthesis of Complex Indole (B1671886) Alkaloids Relevant to the Vindoline Scaffold
The total synthesis of complex indole alkaloids, including vindoline and its analogues, presents significant challenges due to their intricate pentacyclic structures, multiple stereocenters, and sensitive functional groups researchgate.netsioc-journal.cnnih.govacs.orgresearchgate.net. These synthetic endeavors not only aim to provide access to these valuable compounds but also to develop novel methodologies that can be applied to create diverse analogues with improved therapeutic properties.
Strategic Approaches: Various strategies have been employed for the total synthesis of vindoline and related alkaloids. One notable approach involves a unique intramolecular [4+2]/[3+2] cycloaddition cascade of 1,3,4-oxadiazoles, which efficiently constructs the core pentacyclic ring system, setting multiple stereocenters in a single step researchgate.netnih.govresearchgate.net. This method has been extended to synthesize vindorosine (B1683057) and other related alkaloids. Palladium-catalyzed cross-coupling reactions have also emerged as powerful tools for functionalizing the vindoline scaffold, particularly at the C-15 position, allowing for the introduction of diverse substituents and opening avenues for new synthetic strategies towards vinblastine analogues nih.govresearchgate.net.
Biomimetic Synthesis: Biomimetic approaches, inspired by the natural biosynthetic pathways, are also crucial. For instance, the Fe(III)-promoted coupling of vindoline with catharanthine (B190766), followed by in situ oxidation, has been instrumental in the total synthesis of vinblastine and its analogues, offering efficient routes with fewer steps acs.orgnih.gov.
Analogue Development: The pursuit of total synthesis is intrinsically linked to the creation of analogues. By systematically modifying the vindoline core through total synthesis, researchers can probe structure-activity relationships and design compounds with enhanced potency, selectivity, or improved resistance profiles compared to existing drugs like vinblastine and vincristine (B1662923) nih.govnih.govacs.orgillinois.edu. For example, modifications at C-15 of vindoline via palladium-catalyzed cross-coupling have led to novel analogues that could inform new strategies for related anticancer agents nih.govresearchgate.net.
Table 2: Key Synthetic Strategies for Vindoline and Related Indole Alkaloids
| Strategy | Key Reaction/Methodology | Target Molecules/Analogues | Significance | Reference(s) |
| Intramolecular Cycloaddition Cascade | [4+2]/[3+2] cycloaddition of 1,3,4-oxadiazoles | Vindoline, Vindorosine, related Aspidosperma-type alkaloids | Efficiently constructs pentacyclic core, sets multiple stereocenters in a single step, allows for analogue synthesis. | researchgate.netnih.govresearchgate.net |
| Palladium-Catalyzed Cross-Coupling | Suzuki-Miyaura, Heck, etc. | C-15 substituted vindoline analogues | Allows for diverse functionalization at C-15, enabling new strategies for vinblastine analogue synthesis. | nih.govresearchgate.net |
| Biomimetic Coupling and Oxidation | Fe(III)-promoted coupling of vindoline and catharanthine | Vinblastine, Vincristine, vinblastine analogues | Mimics natural biosynthesis, provides efficient routes to complex bisindole alkaloids and their analogues. | acs.orgnih.gov |
| Functionalization of Vindoline Scaffold | O-acylation, N-alkylation, halogenation | Various vindoline derivatives, piperazine conjugates, amino acid conjugates, triazole conjugates | Creates platforms for conjugating pharmacophores, leading to hybrid molecules with potential anticancer activity. | nih.govmdpi.commdpi.comresearchgate.net |
| Hypervalent Iodine(III)-Promoted C-H Activation/Coupling | C-H activation with β-ketoesters, etc. | Vinblastine analogues with modified velbanamine subunit | Transition-metal-free C-C bond formation, generates quaternary centers, allows for deep-seated structural changes in vindoline core. | acs.org |
Compound Name List:
this compound
Vindoline
Catharanthine
Vinblastine
Vincristine
Vindesine
Vinflunine
Vinorelbine
Vindorosine
17-desacetylvindoline
10-aminovindoline
17-(4-bromobutanoyloxy)vindoline
10-chloroacetamidovindoline
17-propargylvindoline
4-fluorobenzyl-azide
(l)-tryptophan methyl ester
(d)-tryptophan methyl ester
Piperazine
N-methylpiperazine
[4-(trifluoromethyl)benzyl]piperazine
1-bis(4-fluorophenyl)methyl piperazine
Morpholine
1,2,3-triazole
Succinic anhydride
4-bromobutyric acid
Chloroacetyl chloride
Triphenylphosphine
Octaarginine
Flavones
Steroids
16-methoxytabersonine
16-hydroxytabersonine
16-methoxy-2,3-dihydro-3-hydroxytabersonine
10-formyl vindoline
Tris‐vindolicinyl methane (B114726)
Chemical Biology and Mechanistic Insights
Structure-Activity Relationship (SAR) Studies at the Molecular Level
The structure-activity relationship (SAR) of Vindolicine is intrinsically linked to its unique bisindole alkaloid structure, derived from the monomeric indole (B1671886) alkaloid vindoline (B23647). Unlike the potent cytotoxic dimeric vinca (B1221190) alkaloids such as vinblastine (B1199706) and vincristine (B1662923), which are formed by the coupling of vindoline with catharanthine (B190766), this compound is characterized by the linkage of two vindoline units via a single methylene (B1212753) bridge nih.gov. This structural distinction is fundamental to its distinct biological profile, particularly its anti-diabetic and antioxidant properties, while notably lacking the potent cytotoxicity associated with its catharanthine-containing counterparts researchgate.netmdpi.com.
Research into this compound's SAR highlights several key aspects:
Dimerization of Vindoline Units: this compound is synthesized through the condensation of vindoline with formaldehyde (B43269), forming a dimer where two vindoline moieties are joined by a methylene bridge nih.govresearchgate.net. This dimerization is crucial, as vindoline itself is largely inactive, whereas this compound exhibits significant biological effects nih.gov. Studies exploring higher molecular weight homologues, such as tris-vindolicinyl methane (B114726), further investigate the impact of extended oligomerization on activity nih.govresearchgate.net. The formation of a dimer from the double condensation of 10-formyl vindoline with acetone (B3395972) also demonstrated cytotoxic activity in the micromolar range, suggesting that specific dimeric structures can influence biological outcomes nih.govresearchgate.net.
Comparison with Related Alkaloids: The SAR of this compound is best understood in contrast to other vinca alkaloids. While vinblastine and vincristine exert potent anticancer effects by targeting tubulin polymerization, this compound does not share this mechanism or exhibit comparable cytotoxicity researchgate.net. This difference is attributed to the absence of the catharanthine component and a different linkage in this compound's structure, indicating that the specific arrangement of indole units and associated functional groups dictates interaction with cellular targets like microtubules researchgate.net.
Oxidation and Activity Loss: A significant SAR observation is the conversion of this compound to Vindolicinone through oxidation (e.g., with DDQ). This chemical transformation leads to the loss of this compound's anti-diabetic activity, although Vindolicinone displays extended UV-dye properties . This suggests that the specific chemical state or the presence of certain functional groups within this compound's structure is essential for its interaction with molecular targets involved in glucose metabolism.
Molecular Mechanisms of Anti-diabetic Activity: this compound's anti-diabetic potential is linked to its ability to modulate key pathways in glucose metabolism. Studies indicate that this compound, along with other related alkaloids, inhibits protein tyrosine phosphatase-1B (PTP-1B), an enzyme implicated in insulin (B600854) resistance mdpi.comtridhascholars.orgpreprints.orgfrontiersin.org. Furthermore, this compound has been shown to enhance glucose uptake in pancreatic β-TC6 cells and myoblast C2C12 cells, with this compound demonstrating the highest efficacy among tested vindoline alkaloids in this regard mdpi.comfrontiersin.org. These findings highlight that specific structural features of this compound facilitate its interaction with enzymes and cellular transporters involved in maintaining glucose homeostasis.
The SAR studies underscore that the bisindole structure of this compound, specifically the linkage of two vindoline units, is critical for its observed anti-diabetic and antioxidant activities, differentiating it from the tubulin-targeting mechanisms of other vinca alkaloids.
| Structural Feature/Comparison | Key Molecular Property/Activity | Biological Effect |
| This compound (Vindoline Dimer) | Bisindole structure, two vindoline units linked by methylene bridge | Anti-diabetic, Antioxidant; Lacks potent cytotoxicity |
| Vindoline (Monomer) | Single vindoline unit | Practically inactive |
| Vinblastine (Vindoline + Catharanthine Dimer) | Dimeric structure with catharanthine moiety, targets tubulin | Potent cytotoxicity (anticancer) |
| This compound Oxidation (to Vindolicinone) | Loss of specific functional groups/redox state change | Loss of anti-diabetic activity |
| This compound's role in glucose metabolism | PTP-1B inhibition, enhanced glucose uptake | Anti-diabetic effect |
Compound List:
this compound
Vindoline
Vinblastine
Vincristine
Vindolicinone
10-formyl vindoline
Catharanthine
Future Research Trajectories
Innovation in Sustainable Production Methods for Vindoline (B23647) and Related Alkaloids
The low abundance of vindoline in C. roseus has spurred significant research into alternative and sustainable production platforms, moving beyond traditional plant extraction. nih.govmicrobiologyjournal.org Metabolic engineering and synthetic biology are at the forefront of this effort, with microbial hosts like Saccharomyces cerevisiae (yeast) being engineered as cellular factories. nih.govresearchgate.net
Researchers have successfully reconstituted the entire multi-step biosynthetic pathway from the precursor tabersonine (B1681870) to vindoline in yeast. pnas.org This complex pathway involves seven enzymatic steps. researchgate.net Achieving efficient production has required a multi-pronged metabolic engineering strategy: nih.govnih.gov
Gene Copy Number Optimization: Increasing and fine-tuning the copy numbers of the pathway genes to enhance metabolic flux towards vindoline. nih.govmdpi.com
Enzyme Pairing and Engineering: Strategically pairing cytochrome P450 enzymes (CYPs) with suitable cytochrome P450 reductases (CPRs) to ensure efficient electron transfer, a critical step in the biosynthetic process. nih.govnih.gov
Enhancing Cofactor Supply: Engineering the host to increase the availability of essential cofactors required by the biosynthetic enzymes. nih.govresearchgate.net
Fermentation Optimization: Fine-tuning fermentation conditions, such as medium composition and pH, to maximize yield. nih.govresearchgate.net
These integrated approaches have dramatically increased production titers, with engineered yeast strains achieving vindoline production of up to approximately 16.5 mg/L from tabersonine, representing a more than 3,800,000-fold increase over parent strains. nih.gov This precursor-directed synthesis, which uses tabersonine as a starting material, is a promising avenue for industrial-scale bioproduction. researchgate.netmdpi.com Future research will likely focus on further optimizing these microbial systems to achieve de novo biosynthesis from simple carbon sources, completely bypassing the need for plant-derived precursors and creating a truly sustainable and scalable supply chain for vindoline and related alkaloids. nih.govresearchgate.net
Advanced Synthetic Methodologies for Structural Diversification and Novel Scaffold Generation
While vindoline itself exhibits limited biological activity, its complex pentacyclic structure serves as a valuable scaffold for synthetic modification. mtak.hunih.gov Modern synthetic chemistry is focused on creating libraries of vindoline derivatives to explore new structure-activity relationships and identify compounds with enhanced therapeutic potential. nih.govnih.gov
Key strategies for structural diversification include:
Coupling to Pharmacophores: Chemists have successfully linked various structural units to the vindoline core, including amino acids, 1,2,3-triazoles, morpholine, and piperazine (B1678402) moieties. nih.govnih.gov These additions are designed to modulate the molecule's properties and introduce new biological interactions. For instance, conjugating vindoline with L- and D-tryptophan methyl esters resulted in derivatives with significant antiproliferative effects, a property the parent vindoline molecule lacks. nih.gov
Linker Chemistry: The introduction of flexible or rigid linkers at different positions on the vindoline molecule allows for the attachment of various functional groups. For example, phosphonium (B103445) salts have been attached to position 17 of vindoline, creating derivatives with notable growth inhibition against a panel of human tumor cell lines. mdpi.com
Core Structure Redesign: Beyond simple derivatization, advanced total synthesis methodologies enable deep-seated modifications to the fundamental ring system of vindoline. nih.gov Researchers have developed concise total syntheses that allow for the creation of vindoline analogs with altered ring sizes and stereochemistry. acs.orgnih.gov This "core redesign" approach provides access to previously unattainable chemical space, leading to the discovery of novel analogs with potent biological activity. nih.gov
Flow Chemistry: The application of continuous flow chemistry offers a more efficient, safer, and environmentally friendly alternative to traditional batch synthesis for producing indole (B1671886) and indoline (B122111) scaffolds. epa.govmdpi.com This technology allows for precise control over reaction parameters, leading to higher yields, shorter reaction times, and reduced waste, making it a promising tool for the scalable synthesis of vindoline analogs. epa.gov
These advanced methodologies are crucial for generating diverse molecular structures that can be screened for novel therapeutic applications, moving beyond the traditional use of vindoline as a mere precursor. nih.gov
| Vindoline Derivative | Attached Moiety/Modification | Reported In Vitro Effect | Reference |
|---|---|---|---|
| Vindoline-(L)-Tryptophan Methyl Ester | L-Tryptophan Methyl Ester | Significant antiproliferative activity against human gynecological cancer cell lines. | nih.gov |
| Vindoline-Piperazine Conjugate | Piperazine | Significant antiproliferative effect. | nih.gov |
| Br-Vindoline-(L)-Trp-Arg8 | Octaarginine (a cell-penetrating peptide) and L-Tryptophan | Significantly increased antitumor activity against P388 and C26 tumor cells. | mtak.hu |
| Phosphonium Conjugate 9e | Triphenylphosphine via a linker | Nanomolar anticancer activity on the RPMI-8226 leukemia cell line. | mdpi.com |
Elucidation of Broader Biological System Interactions and Pathway Modulations
A significant future research trajectory involves exploring the biological activities of novel vindoline derivatives to understand their interactions with cellular systems and pathways. While the dimeric Vinca (B1221190) alkaloids are well-known for their interaction with tubulin and disruption of microtubule dynamics, the effects of monomeric vindoline and its synthetic analogs are less understood. nih.govresearchgate.net
Initial studies have shown that vindoline itself has only a weak effect on tubulin polymerization. nih.gov However, the strategic chemical modifications described previously can transform this inactive precursor into a biologically active agent. Research has demonstrated that new vindoline derivatives can exhibit significant cytostatic effects on various tumor cell lines, suggesting they may interact with different biochemical targets than classic Vinca alkaloids like vinblastine (B1199706). nih.govmtak.hu
Future investigations in this area will focus on:
Target Identification: Identifying the specific molecular targets of newly synthesized, active vindoline derivatives. This involves moving beyond tubulin to explore other proteins and pathways that these novel compounds may modulate.
Mechanism of Action Studies: Elucidating how these compounds exert their biological effects at a cellular level. This includes studying their impact on cell cycle progression, apoptosis (programmed cell death), and cell migration. mdpi.com
Pathway Analysis: Using transcriptomics and proteomics to understand how vindoline derivatives modulate cellular signaling pathways. This systems-level approach can reveal broader biological effects and potential new therapeutic applications. nih.gov
By conjugating vindoline derivatives with cell-penetrating peptides like octaarginine, researchers have been able to enhance their cellular uptake and significantly increase their antitumor activity, indicating that overcoming cellular barriers is a key aspect of unlocking their potential. mtak.hu This area of research aims to redefine vindoline not just as a building block, but as a versatile chemical scaffold for developing new therapeutic agents with unique mechanisms of action.
Application of Computational Chemistry and Systems Biology in Vindoline Research
Computational chemistry and systems biology are becoming indispensable tools for accelerating research into vindoline and its derivatives. openaccesspub.org These in silico approaches provide powerful methods for predicting molecular interactions, understanding complex biological networks, and guiding the rational design of new compounds. pitt.edupitt.edu
Key applications in vindoline research include:
Molecular Docking: This technique is used to predict the binding orientation and affinity of a molecule to a specific protein target. mdpi.com Researchers have used molecular docking to study the interaction of vindoline and its derivatives with tubulin, providing insights into why vindoline's affinity is weaker than that of dimeric alkaloids. nih.govresearchgate.netnih.gov As new derivatives are synthesized, docking can be used to virtually screen them against various potential targets, prioritizing the most promising candidates for experimental testing. researchgate.netnih.gov
Pharmacogenomics and Signaling Pathway Profiling: By analyzing microarray-based mRNA signatures, researchers can identify gene expression patterns associated with cellular responses to specific compounds. nih.gov This approach helps to uncover the signaling pathways affected by vindoline derivatives and can aid in identifying biomarkers of responsiveness. nih.gov
Systems Biology: This holistic approach aims to understand the complex network of chemical interactions within a cell. pitt.edu In the context of vindoline, systems biology can be used to model the entire biosynthetic pathway to identify bottlenecks in production or to predict the systemic effects of novel vindoline derivatives by analyzing how they perturb cellular networks. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
